![molecular formula C22H28O2P2 B2727192 (3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-73-3](/img/structure/B2727192.png)
(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
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Overview
Description
Scientific Research Applications
Carbene-Induced Transformation in Phosphorus Chemistry : Clendenning et al. (2000) discussed the carbene-induced transformation of a triphosphabenzene compound to a planar triphosphole, which has implications for the novel mechanisms in phosphorus chemistry. This study is relevant due to its focus on the structural and theoretical aspects of phosphorus compounds similar to the one (Clendenning, Hitchcock, Nixon, & Nyulászi, 2000).
Asymmetric Hydrogenation Catalysis : Tang et al. (2010) developed novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands for rhodium-catalyzed asymmetric hydrogenation. This research showcases the application of similar compounds in catalysis, offering high enantioselectivities and reactivities (Tang, Capacci, White, Ma, Rodriguez, Qu, Savoie, Patel, Wei, Haddad, Grinberg, Yee, Krishnamurthy, & Senanayake, 2010).
Antineoplastic Properties of Benzoxazole-2ylphosphonates : Barghash, Ganoub, and Abdou (2014) explored the development of benzoxazole-2ylphosphonates, similar in structure to the compound , for their potential as anticancer agents. This research underscores the application in pharmaceuticals, especially in developing antitumor candidates (Barghash, Ganoub, & Abdou, 2014).
Ipso-Substitution in Organic Synthesis : Mironov et al. (2001) investigated the ipso-substitution of tert-butyl group in benzo[d]-1,3,2-dioxaphosphole compounds. This study is relevant for its focus on the mechanism of substitution in compounds structurally similar to the one (Mironov, Petrov, Shtyrlina, Litvinov, Gubaidullin, Varaksina, & Konovalov, 2001).
Safety and Hazards
properties
IUPAC Name |
(3R)-3-tert-butyl-4-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIWGYUNCCXKO-UIOOFZCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@@]4C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole |
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